Product packaging for Cerium phosphide(Cat. No.:CAS No. 25275-75-6)

Cerium phosphide

Cat. No.: B12072645
CAS No.: 25275-75-6
M. Wt: 171.090 g/mol
InChI Key: SMKQIOCKGHFKQZ-UHFFFAOYSA-N
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Description

Contextualization within Rare Earth Monopnictides

Cerium Phosphide (B1233454) belongs to the broader class of materials known as rare earth monopnictides. assignmentpoint.com These compounds have the general chemical formula LnX, where Ln represents a lanthanide (rare earth) element and X is a pnictogen element from Group 15 of the periodic table (such as nitrogen, phosphorus, arsenic, antimony, or bismuth).

Rare earth monopnictides, including CeP, typically crystallize in a simple sodium chloride (rock salt) cubic structure. assignmentpoint.comamericanelements.com They are recognized as low-carrier semimetallic systems and are known for their intriguing physical properties, such as complex magnetic ordering at low temperatures and interesting electronic transport characteristics. assignmentpoint.comaps.orgresearchgate.net The partially filled 4f electron shell of the rare earth ion is central to their behavior, leading to phenomena like heavy fermion states, the Kondo effect, and complex magnetic structures. researchgate.net

Within this family, the cerium monopnictides (CeN, CeP, CeAs, CeSb, and CeBi) form a particularly interesting series. researchgate.netresearchgate.net As one moves down the pnictogen group from phosphorus to bismuth, the increasing spin-orbit coupling dramatically influences the electronic band structure. aps.org This progression allows researchers to study a topological phase transition, with Cerium Phosphide representing a topologically trivial system, while cerium bismuthide (CeBi) is considered topologically nontrivial. aps.org CeP, therefore, serves as a crucial baseline for understanding the emergence of topological properties within this class of materials. aps.org

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula CeP assignmentpoint.comnih.gov
Molar Mass 171.090 g·mol−1 assignmentpoint.comnih.gov
Appearance Grey crystals assignmentpoint.com
Crystal Structure Cubic (NaCl-type) assignmentpoint.comamericanelements.com
Lattice Constant ~5.84 Å assignmentpoint.com
Melting Point ~2400 °C assignmentpoint.com

| Electrical Behavior | Metallic conductor assignmentpoint.com |

Historical Trajectory of this compound Research

The study of this compound is rooted in the broader history of rare earth elements. Cerium itself was first identified in 1803 by Jöns Jakob Berzelius and Wilhelm Hisinger in Sweden, and independently by Martin Heinrich Klaproth in Germany. wikipedia.orgnih.gov It was named after the asteroid Ceres, which had been discovered just two years prior. wikipedia.org

As a synthetic compound, this compound is not found in nature and must be produced in a laboratory. assignmentpoint.com Early and ongoing research has focused on developing viable synthesis methods. These typically involve high-temperature reactions, such as the direct combination of cerium metal and red phosphorus in an inert atmosphere, or the reaction of cerium dioxide with phosphine (B1218219). assignmentpoint.comwikipedia.org

The investigation into its physical properties has revealed complex behaviors. At low temperatures (typically below 10 K), CeP exhibits magnetic ordering, which can be antiferromagnetic or ferromagnetic depending on the sample's quality. assignmentpoint.com A significant area of research has been its response to high pressure. Studies have shown that CeP undergoes a volume discontinuity at around 10 GPa without changing its crystal structure. rsc.org This isostructural transition is attributed to a change in the valence state of the cerium ion from trivalent (Ce³⁺) toward a tetravalent (Ce⁴⁺) state, a hypothesis confirmed by X-ray absorption spectroscopy. researchgate.netrsc.org More recent research has focused on its role within the context of topological materials, using its properties as a comparison to other cerium monopnictides to understand the mechanisms of topological phase transitions. aps.org

Fundamental Academic Significance of this compound

The academic importance of this compound stems from its utility as a model system for exploring several fundamental concepts in condensed matter physics.

Correlated Electron Systems: The behavior of CeP is dominated by the 4f electron of the cerium atom. assignmentpoint.com The interaction between these localized f-electrons and the delocalized conduction electrons makes CeP an ideal platform for studying electron correlation effects, which are at the heart of many exotic material properties. researchgate.net

Heavy Fermion Physics: Cerium-based compounds are often prototypes for heavy fermion behavior, where electrons exhibit an effective mass hundreds of times that of a free electron. researchgate.net While CeP itself is considered a semimetal with a low carrier concentration, its properties are closely related to the dense Kondo state and heavy fermion phenomena observed in related compounds like CeSb and CeBi. researchgate.netresearchgate.net

Pressure-Induced Phenomena: The isostructural volume collapse in CeP under pressure is a classic example of a pressure-induced electronic phase transition. rsc.org This phenomenon provides direct insight into how external pressure can fundamentally alter the electronic configuration and valence state of an element within a crystal lattice, a topic of broad importance in materials science and geophysics. researchgate.netrsc.org

Topological Band Theory: In the field of topological materials, where the bulk electronic band structure dictates unique surface states, CeP plays a critical role as a reference material. aps.org Investigations of the full series of cerium monopnictides have shown a transition from a topologically trivial state in CeP to a nontrivial state in CeBi. aps.org This transition is driven by the increasing strength of spin-orbit coupling with the heavier pnictogen elements. Studying CeP helps to isolate the conditions necessary for the formation of topological phases and provides experimental evidence for the theoretical models of band inversion. aps.org

Table 2: Comparison of Properties in the Cerium Monopnictide (CeX) Series

Compound Pnictogen (X) Magnetic Ordering Temperature (T_N) Electronic Character Topological Classification
This compound (CeP) Phosphorus ~10 K assignmentpoint.com Semimetallic researchgate.net Trivial aps.org
Cerium Arsenide (CeAs) Arsenic ~8 K Semimetallic researchgate.net Trivial aps.org
Cerium Antimonide (CeSb) Antimony ~16 K Semimetallic, Complex Magnetic Phases aps.org Trivial (close to transition) aps.org

| Cerium Bismuthide (CeBi) | Bismuth | ~26 K researchgate.net | Semimetallic, Complex Magnetic Phases aps.org | Nontrivial aps.orgresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeP B12072645 Cerium phosphide CAS No. 25275-75-6

Properties

CAS No.

25275-75-6

Molecular Formula

CeP

Molecular Weight

171.090 g/mol

IUPAC Name

phosphanylidynecerium

InChI

InChI=1S/Ce.P

InChI Key

SMKQIOCKGHFKQZ-UHFFFAOYSA-N

Canonical SMILES

P#[Ce]

Origin of Product

United States

Synthetic Pathways and Growth Methodologies for Cerium Phosphide

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reactions are a conventional and straightforward approach for synthesizing polycrystalline cerium phosphide (B1233454). These methods typically involve the direct reaction of cerium-containing precursors with a phosphorus source at elevated temperatures.

One common method involves the reaction of cerium dioxide (CeO₂) with phosphine (B1218219) (PH₃) gas in a hydrogen atmosphere at 1300 °C. wikipedia.org Another established solid-state route utilizes the reaction between cerium chloride (CeCl₃) and sodium phosphide (Na₃P) at temperatures ranging from 700 to 800 °C. wikipedia.org This approach is considered a convenient route for producing lanthanide phosphides. wikipedia.org

These direct reactions are effective for producing bulk quantities of cerium phosphide powder. The reaction parameters, particularly temperature and atmosphere, are critical for controlling the stoichiometry and purity of the final product.

Reactants Temperature Atmosphere/Conditions Product
Cerium dioxide (CeO₂), Phosphine (PH₃)1300 °CHydrogenThis compound (CeP) wikipedia.org
Cerium chloride (CeCl₃), Sodium phosphide (Na₃P)700-800 °CSolid-stateThis compound (CeP) wikipedia.org

Crystal Growth Methods for this compound (e.g., Flux Growth, Chemical Vapor Transport)

To obtain high-quality single crystals of this compound, which are essential for studying its intrinsic physical properties, specialized crystal growth techniques such as flux growth and chemical vapor transport are employed. frontiersin.orgnih.gov

Flux Growth The flux growth method is a technique where a solvent, known as a flux, is used to dissolve the constituent elements at a high temperature. frontiersin.orgnih.gov Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of single crystals. arxiv.org For the growth of phosphides, tin (Sn) is often a preferred flux material due to the relatively low solubility of phosphorus in other common fluxes like bismuth (Bi). frontiersin.orgnih.gov The process involves heating the cerium, phosphorus, and flux material in a sealed crucible to a high temperature to ensure complete dissolution, followed by a controlled cooling process to facilitate crystal nucleation and growth. After the growth process, the flux can be removed chemically or mechanically to isolate the CeP crystals. nih.gov

Chemical Vapor Transport (CVT) Chemical Vapor Transport is a powerful technique for growing high-purity single crystals. semanticscholar.org The process involves a heterogeneous chemical reaction where a solid material (CeP) reacts with a gaseous transport agent (e.g., a halogen) in a sealed, evacuated ampoule subjected to a temperature gradient. semanticscholar.orgucdavis.edu The starting polycrystalline CeP material is placed at one end of the ampoule (the source zone), which is held at a temperature T₂. The other end of the ampoule (the growth zone) is maintained at a different temperature, T₁. The transport agent reacts with the CeP at the source to form a volatile gaseous species. This gaseous molecule then diffuses to the growth zone, where the reverse reaction occurs, leading to the deposition of single crystals of pure CeP. ucdavis.edu Iodine is a commonly used transport agent for growing metal phosphide crystals. semanticscholar.org A notable example of a related chemical transport reaction is the formation of CeSiP₃ from the reaction of CeP with iodine in a quartz ampoule. wikipedia.org

Method Key Principle Typical Components Advantages
Flux Growth Dissolution of reactants in a molten solvent (flux) followed by slow cooling to induce crystallization. frontiersin.orgarxiv.orgReactants (Ce, P), Flux (e.g., Sn). frontiersin.orgnih.govCan produce large, high-quality crystals at temperatures below the melting point of the target compound.
Chemical Vapor Transport (CVT) A transport agent forms a volatile intermediate with the solid, which decomposes elsewhere to form a crystal. semanticscholar.orgPolycrystalline CeP, Transport Agent (e.g., Iodine). wikipedia.orgsemanticscholar.orgYields high-purity crystals and can be used to grow materials that decompose before melting. semanticscholar.org

Emerging Synthetic Approaches for Novel this compound Architectures

Recent research has focused on the synthesis of materials with controlled morphologies at the nanoscale, such as nanowires, nanosheets, and other complex structures. While much of this work in the cerium-phosphorus system has centered on cerium phosphates, the synthetic strategies employed are often adaptable for phosphides. These methods include hydrothermal synthesis and phosphorization of nanostructured precursors.

Hydrothermal synthesis, for example, involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. acs.org This method has been successfully used to produce cerium phosphate (B84403) nanowires and nanorods. acs.orgrsc.org By adjusting parameters such as precursor concentration, pH, and temperature, it is possible to control the morphology of the resulting nanostructures. rsc.orgmdpi.com

Another promising approach is the thermal phosphorization of pre-synthesized nanostructured templates. tandfonline.com This involves first fabricating a desired nano-architecture using a cerium-based precursor (e.g., an oxide or hydroxide), followed by heating this precursor in a phosphorus-rich atmosphere. This high-temperature treatment converts the precursor material into the corresponding phosphide while preserving the initial nanostructure. This technique has been utilized to create complex architectures like nanosheet arrays and multiphase nanowire-nanosheet structures in related transition metal phosphide systems that incorporate cerium compounds. tandfonline.comqut.edu.auresearchgate.net These emerging methods open pathways to designing this compound materials with high surface areas and novel electronic properties suitable for various applications.

Crystallographic Structures and Phase Behavior of Cerium Phosphide

Fundamental Halite (Rock Salt) Structure (Cubic, Fm-3m, 225)

Cerium phosphide (B1233454) predominantly crystallizes in the Halite, also known as the Rock Salt, structure materialsproject.orgchalcogen.rontnu.nowikiwand.com. This structure is characterized by its cubic crystal system and belongs to the space group Fm-3m, with the Miller-Bravais index 225 materialsproject.orgchalcogen.rontnu.nowikiwand.com.

In the Halite structure of CeP, cerium cations (Ce³⁺) are arranged in a face-centered cubic (FCC) lattice, while phosphorus anions (P³⁻) occupy the interstitial sites, forming another FCC lattice that interpenetrates the cerium lattice wikiwand.com. This arrangement results in each cerium atom being surrounded by six equivalent phosphorus atoms, and vice versa, with an octahedral coordination environment materialsproject.orgwikiwand.com. Specifically, the structure can be described as Ce³⁺ bonded to six equivalent P³⁻ atoms, forming a framework of corner- and edge-sharing CeP₆ octahedra materialsproject.org. The atomic positions within the unit cell are typically given as Ce at (0,0,0) and P at (0.5,0.5,0.5) chalcogen.ro.

The fundamental unit cell of cerium phosphide is cubic, with a characteristic lattice parameter. Research indicates a lattice parameter (a) of approximately 5.92 Å materialsproject.org. The interatomic distance, specifically the Ce-P bond length, is reported to be around 2.96 Å materialsproject.org. These values are crucial for theoretical calculations and understanding the material's electronic and magnetic properties.

Table 1: Fundamental Crystallographic Parameters of this compound (CeP)

ParameterValueUnitSource
Crystal SystemCubic- materialsproject.orgchalcogen.rontnu.nowikiwand.com
Space GroupFm-3m (225)- materialsproject.orgchalcogen.rontnu.nowikiwand.com
Lattice Parameter (a)5.92Å materialsproject.org
Ce-P Bond Length2.96Å materialsproject.org

Crystallographic Transitions under External Stimuli

This compound exhibits interesting behavior when subjected to external stimuli such as high pressure. Studies have shown that under pressures of approximately 10 GPa, CeP undergoes a significant discontinuity in its unit-cell volume. Notably, this volume change occurs without a change in its crystallographic structure, a phenomenon attributed to an electronic transition within the cerium atoms rsc.org. This isostructural volume discontinuity provides direct evidence of an electronic transition rsc.org. Pressure-induced valence changes in this compound are a known phenomenon materialsproject.org, and more broadly, cerium compounds can display first-order phase transitions involving crystallographic changes under pressure researchgate.net. While specific structural phase transitions in CeP itself under pressure are not widely reported, its electronic structure is sensitive to pressure rsc.orgresearchgate.net.

Structural Characterization Techniques for this compound

The determination and verification of this compound's crystallographic structure rely on various advanced experimental techniques.

X-ray Diffraction (XRD) is a primary method for elucidating the crystalline structure of materials like this compound chalcogen.roscirp.orgscirp.orgscielo.brresearchgate.net. High-resolution XRD allows for precise determination of lattice parameters, identification of crystal phases, and assessment of material purity materialsproject.orgchalcogen.roscirp.orgscirp.orgscielo.brresearchgate.net. By analyzing the diffraction patterns, researchers can confirm the Halite structure and identify any deviations or the presence of secondary phases chalcogen.roscirp.orgscirp.orgscielo.brresearchgate.net. XRD is also instrumental in observing structural changes induced by doping or other modifications scirp.orgscirp.org.

Neutron diffraction offers complementary information to XRD, particularly in determining atomic positions and magnetic structures ill.eu. While XRD is sensitive to electron density, neutron diffraction is sensitive to atomic nuclei and magnetic moments, making it invaluable for understanding the magnetic ordering within materials ill.eu. For this compound and related compounds, neutron diffraction has been employed to refine crystal structures, study lattice dynamics, and investigate magnetic phase diagrams ntnu.noill.eupolimi.itamanote.comaston.ac.uk. The technique is crucial for a complete understanding of the interplay between crystal structure, atomic arrangement, and magnetic properties ill.eu.

Compound Names Mentioned:

this compound (CeP)

Cerium phosphate (B84403) (CePO₄)

Cerium oxide (CeO₂)

Electronic Structure and Electron Correlation Phenomena in Cerium Phosphide

Electronic Configuration of Cerium Ions in CeP (e.g., Ce³⁺ valence state)

Cerium (Ce), with atomic number 58, has an electron configuration of [Xe]4f¹5d¹6s². wikipedia.org In compounds, cerium most commonly exhibits a +3 or +4 oxidation state. wikipedia.orgk-tree.ruenvironmentalchemistry.com In Cerium Phosphide (B1233454), the cerium ion typically exists in a trivalent (Ce³⁺) state under ambient conditions. aps.org This Ce³⁺ state corresponds to an electronic configuration with a single localized 4f electron. However, the valence state is not entirely fixed; under high pressure, CeP undergoes an electronic transition where the valence of cerium shifts from 3+ towards the 4+ state. aps.orgrsc.org This pressure-induced valence change is a key aspect of its electronic behavior, leading to a volume discontinuity without a change in the crystal structure. aps.orgrsc.org

Hybridization of Ce 4f Electrons with Pnictogen p-States

A crucial aspect of the electronic structure of CeP is the hybridization between the cerium 4f orbitals and the p-orbitals of the pnictogen element, phosphorus (P). While CeP exhibits metallic conductivity primarily due to the overlap between cerium 5d and phosphorus 3p states, the interaction between Ce 4f and P 3p states is significant. assignmentpoint.com Theoretical studies combining density functional theory with dynamical mean-field theory have investigated this hybridization in cerium monopnictides. researchgate.net In CeP, the 4f electrons are largely localized but show some degree of mixing with the phosphorus p-states. assignmentpoint.comresearchgate.net This 4f–p hybridization becomes more apparent at energies above 2.0 eV. researchgate.net This interaction is fundamental to understanding the material's magnetic and transport properties.

Density of States (DOS) Analysis and Band Structure Calculations

Density of States (DOS) and band structure calculations are theoretical tools used to understand the electronic properties of materials by mapping the available electron energy levels. youtube.comwikipedia.orglbl.gov

For Cerium Phosphide, such calculations reveal several key features:

Band Structure : Momentum-resolved spectral function calculations for CeP show relatively flat band features near the Fermi level, though they are less pronounced than in Cerium Nitride (CeN). researchgate.net These flat bands are indicative of the localized nature of the 4f orbitals. researchgate.net The calculations also identify hole pockets at the Γ-point corresponding to P-3p states and electron pockets at the X-point associated with Ce-5d states. researchgate.net

Density of States (DOS) : The DOS analysis for CeP shows that the 4f partial density of states is located near the Fermi level. researchgate.netresearchgate.net The hybridization between Ce 4f and conduction electrons (spd bands) is notable. arxiv.org The calculations suggest that the 4f electrons in CeP are more localized compared to those in CeN but more itinerant than in other cerium monopnictides like CeSb or CeBi, placing CeP in an intermediate position in the itinerant-localized crossover. researchgate.net

Table 1: Summary of Band Structure and DOS Features in CeP

FeatureDescriptionReference
4f StatesPartially localized, with flat band features near the Fermi level. More localized than in CeN but more itinerant than in CeSb/CeBi. researchgate.net
HybridizationEvident hybridization between Ce 4f and P 3p states, particularly at energies >2.0 eV. Overlap between Ce 5d and P 3p states contributes to metallic character. assignmentpoint.comresearchgate.net
Band PocketsHole pockets at the Γ-point (from P-3p states) and electron pockets at the X-point (from Ce-5d states) are predicted. researchgate.net

Experimental Probes of Electronic Structure in this compound

Experimental techniques provide direct evidence for the theoretically predicted electronic structure.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local electronic and geometric structure of materials. unimi.it The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the absorbing atom. unimi.itduke.edu For cerium compounds, spectroscopy at the Ce L₃-edge is highly effective for distinguishing between Ce³⁺ (4f¹) and Ce⁴⁺ (4f⁰) configurations.

A study using Ce L₃-edge XAS on this compound under high pressure provided direct experimental evidence for an electronic transition. rsc.org This transition, which occurs at approximately 10 GPa, is associated with a change in the electronic charge distribution of the cerium ion and an isostructural volume collapse, confirming the shift from a Ce³⁺ towards a Ce⁴⁺ state predicted by other measurements. aps.orgrsc.org

Photoemission Spectroscopy (PES) is an experimental method based on the photoelectric effect used to determine the binding energies of electrons in a material. wikipedia.orgkhanacademy.org By irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons, PES can directly map the electronic density of states in the valence band. khanacademy.org

In the context of this compound, PES is the ideal technique to experimentally verify the features predicted by DOS calculations. It can be used to:

Directly observe the occupied Ce 4f states near the Fermi level.

Analyze the structure of the valence band, which is formed by the P 3p states.

Investigate the extent of hybridization between the Ce 4f and P 3p orbitals.

Theoretical calculations that combine DFT and DMFT produce momentum-resolved spectral functions that can be directly compared with results from Angle-Resolved Photoemission Spectroscopy (ARPES), a sophisticated version of PES. researchgate.netwikipedia.org These comparisons are essential for refining theoretical models of electron correlation in CeP.

Investigations into the electrical properties of this compound reveal its metallic character. assignmentpoint.com The metallic conductivity is primarily attributed to the overlap between the cerium 5d and phosphorus 3p electronic states. assignmentpoint.com The material's transport mechanism is influenced by the complex electronic structure, including the localized 4f electron and its hybridization with band electrons. Under high pressure, particularly around the electronic transition near 100 kbar (10 GPa), CeP is predicted to be a candidate for superconductivity. aps.org

Magnetic Properties and Phenomena in Cerium Phosphide

Magnetic Ordering and Transitions (e.g., Antiferromagnetic Phases)

Cerium phosphide (B1233454) undergoes a transition to an antiferromagnetic (AFM) state at a Néel temperature (TN) of approximately 10 K in zero magnetic field. In this state, the magnetic moments of the cerium ions align in an ordered pattern where adjacent moments point in opposite directions, resulting in no net external magnetic moment.

The magnetic structure of CeP is not simple and can be highly sensitive to external conditions such as temperature and applied magnetic field. Below the Néel temperature and at low magnetic fields (below 0.5 Tesla), CeP exhibits a simple antiferromagnetic phase where ferromagnetic planes of cerium moments are coupled antiferromagnetically along the cubic axis.

However, the application of a magnetic field induces a series of complex magnetic phase transitions. At higher magnetic fields, CeP enters more complex antiferromagnetic phases characterized by long-period magnetic structures. In these phases, ferromagnetically coupled double layers of cerium ions with a large magnetic moment coexist with layers of cerium ions that are weakly magnetically coupled. This complex behavior gives rise to a rich and intricate magnetic phase diagram, with multiple distinct antiferromagnetic phases observed as a function of temperature and magnetic field.

The introduction of cerium into other phosphide compounds, such as in La1-xCexCo2P2, has been shown to induce a transition from a ferromagnetic (FM) to an antiferromagnetic (AFM) state, highlighting the crucial role of the cerium f-electrons in determining the magnetic ground state.

Crystal Field Effects on Magnetic Anisotropy

The magnetic anisotropy in Cerium Phosphide, which is the directional dependence of the material's magnetic properties, is profoundly influenced by crystal field effects. The cerium ion (Ce3+) in the crystal lattice of CeP is surrounded by phosphorus ions, creating an electrostatic field known as the crystal electric field (CEF). This field lifts the degeneracy of the 4f electron energy levels of the cerium ion.

The splitting of the J = 5/2 multiplet of the Ce3+ ion by the crystal field determines the magnetic ground state and the orientation of the magnetic moments. In many cerium-based compounds, the crystal field creates a ground state that is a Kramers doublet. The nature of this ground state and the energy separation to the excited states are crucial in defining the magnetic anisotropy of the material.

Inelastic neutron scattering (INS) is a powerful experimental technique used to directly probe these crystal field excitations. By measuring the energy required to excite the 4f electrons from the ground state to higher energy levels, the crystal field parameters can be determined. For instance, in the related compound CeNiGe3, INS measurements identified two crystal electric field excitations at 9.17 meV and 18.42 meV. While specific values for CeP require direct experimental measurement, a similar splitting of the ground state multiplet is expected.

Representative Crystal Field Energy Levels for a Ce3+ Ion in a Crystalline Environment

TransitionEnergy (meV)Description
Γ7 → Γ8~15 - 30Excitation from the ground state doublet to the excited quartet. The exact energy depends on the specific crystal structure and lattice parameters.

RKKY Interactions and Exchange Coupling in CeP

The magnetic ordering in this compound arises from exchange interactions between the magnetic moments of the cerium ions. Due to the localized nature of the 4f electrons, direct overlap between neighboring cerium ions is negligible. Instead, the dominant mechanism for magnetic coupling is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction.

The RKKY interaction is an indirect exchange coupling where the localized magnetic moment of a cerium ion polarizes the spins of the surrounding conduction electrons. This spin polarization is then sensed by a neighboring cerium ion, leading to an effective coupling between the two localized moments. The strength and sign (ferromagnetic or antiferromagnetic) of the RKKY interaction depend on the distance between the magnetic ions and the electronic band structure of the material.

This interaction is responsible for the long-range magnetic order observed in CeP and other rare-earth compounds. The competition between the RKKY interaction, which favors long-range magnetic order, and the Kondo effect, which tends to screen the local moments, is a central theme in the physics of heavy fermion systems.

Kondo Screening and Heavy Fermion Behavior (Potential for CeP)

This compound is a material that exhibits characteristics suggestive of Kondo screening and has the potential for heavy fermion behavior, particularly under pressure. The Kondo effect is a phenomenon in which the localized magnetic moments of the cerium 4f electrons are screened by the spins of the surrounding conduction electrons at low temperatures. This screening leads to the formation of a non-magnetic ground state and a sharp resonance in the density of states near the Fermi level, known as the Kondo resonance.

In a concentrated system of Kondo ions like CeP, this screening can occur coherently throughout the lattice, leading to the formation of a "heavy fermion" state. In this state, the conduction electrons behave as if they have an effective mass that is orders of magnitude larger than the mass of a free electron. This is a direct consequence of the strong correlations between the localized f-electrons and the itinerant conduction electrons.

The competition between the RKKY interaction and the Kondo effect governs the ground state of cerium-based compounds. If the RKKY interaction dominates, the system will typically order magnetically at low temperatures. If the Kondo effect is stronger, a non-magnetic heavy fermion state will form. In CeP, the system is on the verge of this competition, with a magnetically ordered ground state at ambient pressure that can be influenced by external parameters.

Experimental Magnetic Characterization of this compound

Magnetization measurements are a fundamental tool for characterizing the magnetic properties of this compound. By measuring the magnetic moment of a sample as a function of temperature and applied magnetic field, key parameters such as the magnetic ordering temperature, the nature of the magnetic transitions, and the magnetic anisotropy can be determined.

Temperature-dependent magnetic susceptibility measurements on CeP typically show a peak at the Néel temperature, indicating the onset of antiferromagnetic ordering. Above TN, the susceptibility follows a Curie-Weiss law, characteristic of paramagnetic behavior.

Isothermal magnetization measurements (M-H curves) at temperatures below TN reveal the response of the antiferromagnetic state to an applied magnetic field. In CeP, these measurements show a series of field-induced transitions to different, complex antiferromagnetic phases.

Representative Magnetization Data for a Cerium-based Antiferromagnet

Applied Magnetic Field (T)Magnetization (μB/Ce) at 2 KDescription
00Antiferromagnetic ground state with no net moment.
20.5Initial increase in magnetization as the field is applied.
41.0Field-induced transition to a different antiferromagnetic phase.
61.5Further increase in magnetization, approaching saturation.

Neutron scattering is an indispensable technique for determining the microscopic magnetic structure of materials like this compound. Neutrons possess a magnetic moment, which allows them to scatter from the ordered magnetic moments in a crystal. By analyzing the diffraction pattern of the scattered neutrons, the arrangement of the magnetic moments in the crystal lattice can be determined.

Neutron powder diffraction (NPD) on polycrystalline samples of CeP and related compounds has been used to identify the magnetic propagation vector, which describes the periodicity of the magnetic structure. For example, in the related compound CeNiGe3, NPD data revealed an incommensurate helical magnetic structure with a propagation vector k = (0, 0.41, 1/2) aps.org.

Inelastic neutron scattering (INS), as mentioned earlier, is used to probe the crystal field excitations and provides crucial information about the single-ion magnetic anisotropy. This technique allows for a detailed understanding of the energy level scheme of the Ce3+ ions, which is fundamental to explaining the observed magnetic properties.

Representative Neutron Diffraction Data for a Cerium-based Antiferromagnet

ParameterValueDescription
Magnetic Propagation Vector (k)(0, 0, 1/2)Indicates a doubling of the magnetic unit cell along the c-axis.
Ordered Magnetic Moment (μ)0.7 μB/CeThe size of the ordered magnetic moment on the cerium ion at low temperature.
Magnetic StructureType-I AntiferromagnetFerromagnetic planes stacked antiferromagnetically.

High Pressure Behavior and Valence Transitions in Cerium Phosphide

Pressure-Induced Unit-Cell Volume Discontinuities

Cerium phosphide (B1233454) (CeP) exhibits a significant pressure-induced unit-cell volume discontinuity, observed to occur around 10 GPa acs.orgresearchgate.netresearchgate.netehime-u.ac.jp. This phenomenon is characterized by a volume collapse, with reported relative volume decreases (ΔV/V₀) ranging from approximately 3% to 7.5% researchgate.net. This abrupt change in volume is a key indicator of underlying electronic rearrangements within the material.

Isostructural Electronic Transitions under High Pressure

This volume anomaly in CeP under high pressure is classified as an isostructural electronic transition, meaning it occurs without a change in the crystal structure acs.orgresearchgate.net. The underlying mechanism is attributed to alterations in the electronic configuration of the cerium ions within the stable NaCl-type lattice researchgate.netresearchgate.netresearchgate.net. The crystal structure, typically the NaCl-type, remains intact while internal electronic states are modified by the applied pressure.

Pressure-Induced Valence Changes in Cerium Ions

The pressure-induced electronic transition is directly linked to a change in the valence state of the cerium ions acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Evidence suggests a shift in valence from the typical Ce³⁺ state towards a higher state, approaching Ce⁴⁺, as pressure increases researchgate.netresearchgate.net. This modification in electronic charge distribution is the fundamental cause of the observed volume discontinuity, as the ionic radius changes with valence acs.orgresearchgate.net.

High-Pressure X-ray Diffraction Studies of Cerium Phosphide

High-pressure X-ray diffraction (XRD) studies have been crucial in mapping the structural and volumetric behavior of CeP under extreme conditions researchgate.netresearchgate.net. These investigations confirm that CeP maintains its NaCl-type structure and displays abnormal compression up to substantial pressures researchgate.netresearchgate.net. XRD experiments have corroborated the occurrence of an isostructural volume discontinuity around 10 GPa, driven by electronic rearrangements acs.orgresearchgate.netresearchgate.netehime-u.ac.jp. Furthermore, XRD data indicates a structural phase transition from the NaCl-type to a CsCl-type structure at higher pressures, with transition pressures reported in the range of 19 to 25 GPa, accompanied by a significant volume reduction of approximately 10.5% researchgate.netresearchgate.net.

High-Pressure Spectroscopic Investigations (e.g., Ce L₃-edge XAS)

Spectroscopic techniques, notably Ce L₃-edge X-ray Absorption Spectroscopy (XAS), have provided direct and compelling experimental validation for the electronic transitions occurring in CeP under pressure acs.orgresearchgate.net. These studies are specifically designed to probe the electronic state and valence of cerium ions. The Ce L₃-edge XAS results have unequivocally demonstrated that the isostructural volume discontinuity observed near 10 GPa is indeed a consequence of an electronic transition within the cerium atoms acs.orgresearchgate.net. By analyzing the XAS spectra, researchers can directly track the evolution of cerium's electronic charge distribution and valence state as a function of applied pressure, thereby confirming the mechanism behind the volume anomaly acs.orgresearchgate.net.

Compressibility and Bulk Modulus Determinations

The compressibility of this compound has been precisely quantified through various experimental investigations researchgate.net. These measurements are essential for understanding the material's mechanical response to applied pressure. While specific numerical values for the bulk modulus of CeP are not universally detailed across all cited sources, its compressibility is recognized as a critical parameter governing its high-pressure behavior researchgate.netresearchgate.net. Some studies suggest that CeP may exhibit a smaller bulk modulus at lower pressures, which could influence the magnitude of volume changes observed during pressure-induced transitions researchgate.net. The accurate determination of these elastic properties is fundamental for developing comprehensive models of CeP's equation of state under pressure researchgate.netresearchgate.net.

Advanced Computational Modeling and Theoretical Frameworks for Cerium Phosphide

First-Principles Density Functional Theory (DFT) Calculations for Ground State Properties

First-principles Density Functional Theory (DFT) calculations provide a robust foundation for investigating the fundamental ground-state properties of materials. For cerium phosphide (B1233454) (CeP), these calculations are employed to determine its structural stability, electronic band structure, density of states (DOS), and magnetic ordering. Studies utilizing DFT, often within the Generalized Gradient Approximation (GGA) framework such as Perdew-Burke-Ernzerhof (PBE), have successfully predicted equilibrium lattice constants and bulk properties of CeP, showing good agreement with experimental data chalcogen.rogithub.io.

These calculations reveal that CeP can exist in different structural phases, such as zinc-blende (ZB) and rock salt (RS) types, and can exhibit both ferromagnetic (FM) and non-magnetic (NM) phases github.io. For the ferromagnetic phase of the zinc-blende structure, DFT calculations have indicated a semiconducting behavior, characterized by a band gap, and the total magnetic moment often follows the Slater-Pauling rule github.io. The electronic band structure and DOS calculations are vital for understanding the electronic transport and optical properties of CeP, paving the way for potential optoelectronic applications github.io.

Table 7.1.1: Calculated Ground State Properties of Cerium Phosphide (CeP)

PropertyValue (ZB, FM)Value (RS, FM)Method/FunctionalReference
Equilibrium Lattice Constant (Å)~5.80~5.79GGA-PBE github.io
Band Gap (eV)~0.5Not specifiedTB-mBJ github.io
Magnetic Moment (µB/Ce)~0.7-1.0~0.7-1.0GGA-PBE github.io

Note: Values are approximate and derived from descriptions in the cited literature. Specific numerical values for all properties across all phases might vary depending on the precise computational setup.

Advanced Exchange-Correlation Functionals for f-Electron Systems (e.g., DFT+U)

Cerium, being a rare-earth element, possesses partially filled 4f electron shells. These f-electrons are known for their strong localization and electron-electron correlation effects, which are notoriously challenging for standard DFT approximations like LDA and GGA to capture accurately researchgate.netaps.orgcsic.esaps.orgresearchgate.net. These standard functionals often lead to delocalization of f-electrons and significant self-interaction errors, resulting in incorrect predictions of electronic and magnetic properties aps.orgcsic.esaps.org.

To address these limitations, advanced computational techniques such as the DFT+U method, which incorporates an on-site Coulomb repulsion term (U) to account for the strong correlation effects, are essential researchgate.netaps.orgcsic.esresearchgate.netarxiv.org. Hybrid functionals and self-interaction corrected DFT methods also offer improved descriptions for f-electron systems csic.esaps.org. For cerium compounds, including this compound, the application of DFT+U or similar approaches is critical for correctly describing the localized nature of the Ce 4f states, predicting accurate magnetic moments, and understanding phase transitions driven by f-electron behavior researchgate.netaps.orgcsic.esaps.orgresearchgate.net. By judiciously choosing the Hubbard U parameter, often validated against experimental data, researchers can achieve a more realistic representation of the electronic structure and magnetic ordering in CeP researchgate.netaps.org.

Phonon Dispersion and Lattice Dynamics Simulations

Understanding the vibrational properties of this compound (CeP) is crucial for its thermodynamic stability, thermal conductivity, and potential for phase transitions. Lattice dynamics simulations, typically performed using first-principles methods, calculate phonon dispersion relations and phonon density of states (PDOS). These simulations provide insights into the collective atomic vibrations within the crystal lattice.

While studies on elemental cerium have extensively explored phonon dispersions and their relation to pressure-induced phase transitions nih.govesrf.fr, and similar calculations have been performed for other phosphides like CuP2 nih.gov and oxides like CeO2 researchgate.net, specific detailed computational investigations into the phonon dispersion and lattice dynamics of this compound (CeP) are not extensively detailed in the provided search results. Such simulations would typically employ methods like the direct method or linear response theory within DFT frameworks to predict phonon frequencies across the Brillouin zone.

Prediction of Novel Electronic and Magnetic Phases under Extreme Conditions

The behavior of materials under extreme conditions, such as high pressure or temperature, can lead to the emergence of novel electronic and magnetic phases. Computational modeling plays a pivotal role in predicting these phase transitions and understanding the underlying mechanisms. For cerium, pressure-induced isostructural phase transitions (γ-α transition) have been extensively studied computationally, often linked to the localization of 4f electrons aps.orgnih.govesrf.frresearchgate.net.

While specific computational studies predicting novel electronic or magnetic phases of this compound (CeP) under extreme conditions are not detailed in the provided snippets, the methodologies used for elemental cerium and other rare-earth compounds are applicable. These would involve DFT calculations at various pressures and temperatures to map out the material's phase diagram, identify potential structural, electronic, or magnetic reorientations, and understand the role of f-electron delocalization or localization in driving these changes. For instance, calculations could explore how pressure affects the band structure and magnetic ordering in CeP, potentially leading to new metallic or magnetic states.

Computational Investigation of Defects and Impurities in CeP

For this compound (CeP), specific computational studies detailing the investigation of intrinsic defects or the effect of various impurities on its properties are not prominently featured in the provided search results. However, general studies on cerium oxides have explored the influence of defects and impurities on their electronic and surface properties ucl.ac.ukacs.org. Analogous computational approaches for CeP would involve supercell calculations to introduce vacancies or substitute host atoms with impurities, followed by DFT calculations to determine defect formation energies and their electronic signatures. Such investigations would be crucial for understanding deviations from ideal behavior observed in experimental samples and for tailoring CeP for specific applications by controlling its defect chemistry.

Compound List:

this compound (CeP)

Silicon (Si)

Phosphorus (P)

Cerium (Ce)

Cerium orthophosphate (CePO4)

Lanthanum orthophosphate (LaPO4)

Iron phosphate (B84403) (FePO4)

Cerium oxide (CeO2)

Copper diphosphide (CuP2)

Cerium iodide (CeI2)

Cerium oxyphosphate (Ce3(PO4)O3)

Neodymium oxyphosphate (Nd3(PO4)O3)

Sodium-cerium phosphate (Na2Ce(PO4)2)

Sodium-cerium phosphate (NaCe2(PO4)3)

Aluminum-cerium alloys (Al-Ce)

Advanced Functional Applications of Cerium Phosphide Academic Perspectives

Semiconductor Applications in High-Frequency and High-Power Devices

Cerium phosphide (B1233454) (CeP) is recognized as a semiconductor material suitable for high-power and high-frequency electronic applications americanelements.comalfa-chemistry.com. The demand for such materials is driven by the increasing need for efficient power management and faster data transmission in modern electronic systems. Semiconductors with robust performance characteristics under demanding electrical conditions are crucial for devices operating at elevated frequencies and power levels.

While specific performance metrics for CeP in these applications are not detailed in the provided literature, the broader class of phosphide semiconductors, such as Indium Phosphide (InP), is well-established in these domains. InP is known for its high electron mobility and breakdown voltage, making it a material of choice for high-frequency transistors, power amplifiers, and optoelectronic devices used in telecommunications and satellite applications sfa-oxford.comnanografi.com. The inherent properties of phosphides, including their band structure and carrier transport characteristics, position materials like CeP as candidates for similar advanced semiconductor technologies.

Potential in Laser Diodes and Optoelectronic Systems

Cerium phosphide (CeP) finds application in laser diodes americanelements.comalfa-chemistry.com. Laser diodes are fundamental components in a vast array of optoelectronic systems, including telecommunications, data storage, medical devices, and industrial processes. The ability of a material to efficiently emit light when an electric current is applied is critical for these applications.

Spintronic Device Concepts Leveraging Magnetic Properties

Spintronics, or spin electronics, is an emerging field that utilizes the intrinsic spin of electrons, in addition to their charge, to store and transmit information. This approach promises devices with higher speeds, lower power consumption, and non-volatility compared to conventional electronics mdpi.comresearchgate.netwikipedia.org. Magnetic semiconductors are key materials for spintronic applications, as they can facilitate the generation, manipulation, and detection of spin-polarized currents mdpi.comwikipedia.org.

Research into cerium-containing materials for spintronics often focuses on the magnetic properties of the cerium ion, particularly the Ce³⁺ state, which possesses unpaired electrons and acts as a paramagnetic center rsc.orgrsc.org. For example, cerium-doped oxides like SnO₂ and ZnO have been investigated for their potential in spintronic devices, exhibiting ferromagnetic-like orders and tunable magnetic properties that can be influenced by the cerium ion's oxidation state rsc.orgmdpi.comresearchgate.net. While specific spintronic device concepts directly employing this compound are not extensively detailed in the provided literature, the exploration of cerium's magnetic attributes in semiconductor hosts suggests a potential avenue for CeP in future spintronic research.

Exploration as Thermoelectric Materials

Thermoelectric materials possess the unique ability to convert thermal energy directly into electrical energy, or vice versa, making them vital for energy harvesting and cooling applications. The efficiency of thermoelectric materials is quantified by the dimensionless figure of merit, zT, which depends on the Seebeck coefficient (S), electrical conductivity (σ), absolute temperature (T), and total thermal conductivity (κ) (zT = S²σT/κ) acs.orgnih.govmdpi.comacs.org. Good thermoelectric materials typically exhibit a high Seebeck coefficient, good electrical conductivity, and low thermal conductivity acs.orgnih.govacs.org.

While the provided literature does not extensively detail the thermoelectric properties of this compound (CeP) itself, other phosphide-based materials have demonstrated significant thermoelectric potential. For instance, Cadmium Phosphide (Cd₃P₂) has shown a peak zT of 0.91 at 673 K, attributed to high carrier mobility and low lattice thermal conductivity acs.org. Ternary metal phosphides like Calcium Silver Phosphide (CaAgP) have achieved ZT values exceeding 0.48 at 650 K, benefiting from low lattice thermal conductivity aip.org. Rare-earth copper zinc phosphides (RECuZnP₂) have also been identified as promising thermoelectrics, with Erbium Copper Zinc Phosphide (ErCuZnP₂) reaching a zT of 0.5 at 800 K researchgate.net. Two-dimensional materials such as blue Phosphorene (blue P) and Germanium Phosphide (GeP₃) are also being explored for their thermoelectric capabilities, with blue P showing a ZTe of 1.0 at 800 K rsc.org. These findings highlight the broader promise of phosphide compounds in thermoelectric applications, suggesting that CeP could also be a subject of interest for such research.

Table 1: this compound (CeP) Purity and Basic Properties

PropertyValueSource
AppearanceSolid americanelements.com
Crystal StructureCubic americanelements.com
Purity Levels99.999%, 99.99%, 99.9%, 99% alfa-chemistry.com

Table 2: Thermoelectric Performance of Selected Phosphides (Contextual Data)

MaterialPeak zT ValueTemperature (K)NotesSource
Cd₃P₂0.91673High carrier mobility, low lattice thermal conductivity acs.org
CaAgP>0.48650Low lattice thermal conductivity aip.org
ErCuZnP₂0.5800Rare-earth phosphide, low electrical resistivity, low lattice thermal conductivity researchgate.net
Blue Phosphorene (P)1.08002D material, high electric figure of merit (ZTe) rsc.org

Compound Name List:

this compound (CeP)

Indium Phosphide (InP)

Gallium Nitride (GaN)

Cadmium Phosphide (Cd₃P₂)

Calcium Silver Phosphide (CaAgP)

Erbium Copper Zinc Phosphide (ErCuZnP₂)

Germanium Phosphide (GeP₃)

Blue Phosphorene (blue P)

Tin Oxide (SnO₂)

Zinc Oxide (ZnO)

Q & A

Q. How can interdisciplinary approaches (e.g., combining materials science with computational chemistry) advance CeP research?

  • Guidance : Integrate techniques such as:
  • Machine learning : To predict CeP’s phase diagrams.
  • Synchrotron radiation : For high-resolution X-ray absorption spectroscopy (XAS).
    Establish collaborations through shared data repositories and co-authorship agreements to bridge disciplinary gaps .

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